Acetylcaranine

Description

Properties

IUPAC Name |

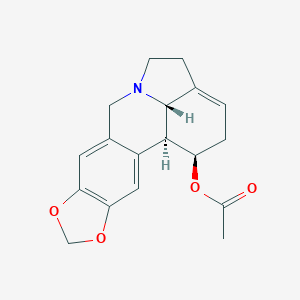

[(1S,18R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-18-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-10(20)23-14-3-2-11-4-5-19-8-12-6-15-16(22-9-21-15)7-13(12)17(14)18(11)19/h2,6-7,14,17-18H,3-5,8-9H2,1H3/t14-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWQEQSXDGJDGG-ZTFGCOKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC=C2CCN3C2C1C4=CC5=C(C=C4C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC=C2CCN3[C@H]2[C@@H]1C4=CC5=C(C=C4C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932117 | |

| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14383-07-4 | |

| Record name | 1H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-ol, 2,4,5,7,12b,12c-hexahydro-, 1-acetate, (1R,12bS,12cS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14383-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belamarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014383074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,7,12b,12c-Hexahydro-1H,10H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Endogenous Synthesis of Acetyl-L-Carnitine: A Technical Whitepaper

Abstract

Acetyl-L-carnitine (ALCAR) is a pivotal molecule in cellular energy metabolism, acting as a carrier for acetyl groups across mitochondrial membranes and serving as a buffer for the acetyl-CoA pool. Its endogenous synthesis is a critical, reversible reaction catalyzed by the enzyme Carnitine Acetyltransferase (CrAT). This document provides an in-depth examination of the ALCAR synthesis pathway, detailing the enzymatic mechanism, subcellular localization, substrate origins, and regulatory controls. Furthermore, it presents quantitative data, detailed experimental protocols for the measurement of enzyme activity and metabolite quantification, and visual diagrams of the core biochemical processes to serve as a comprehensive resource for researchers and drug development professionals.

The Core Synthesis Reaction

The endogenous synthesis of acetyl-L-carnitine is a single, reversible transesterification reaction. The enzyme Carnitine Acetyltransferase (CrAT), also known as Carnitine O-acetyltransferase (CAT), catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to L-carnitine.[1][2] This reaction yields acetyl-L-carnitine and a free coenzyme A (CoA) molecule.[3]

Reaction: Acetyl-CoA + L-Carnitine ⇌ Acetyl-L-Carnitine + CoA[2][3]

This equilibrium is fundamental for cellular bioenergetics, playing a crucial role in metabolic flexibility by linking glycolysis and fatty acid oxidation.[4] The reaction's direction is largely dictated by the relative concentrations of the substrates and products, particularly the acetyl-CoA to free CoA ratio.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Carnitine O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 3. Acetylcarnitine - Wikipedia [en.wikipedia.org]

- 4. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Cycling of Acetyl-CoA through Acetylcarnitine Buffers Cardiac Substrate Supply: A Hyperpolarised 13C Magnetic Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]

Acetylcarnitine's Epigenetic Blueprint: A Technical Guide to Gene Expression Modulation

For Immediate Release

POMEZIA, Italy – November 5, 2025 – A comprehensive technical guide released today details the intricate mechanisms by which acetylcarnitine (ALCAR), a naturally occurring compound, modulates gene expression, offering a promising frontier for therapeutic intervention in a range of neurological and metabolic disorders. This whitepaper, tailored for researchers, scientists, and drug development professionals, elucidates the core molecular pathways, presents quantitative data on its effects, and provides detailed experimental protocols to facilitate further investigation into its epigenetic role.

At the heart of acetylcarnitine's influence on the genome lies its ability to donate an acetyl group, a fundamental component in the epigenetic regulation of gene activity. By serving as a precursor to acetyl-Coenzyme A (acetyl-CoA) within the cell's nucleus, acetylcarnitine fuels the process of histone acetylation, a key mechanism that governs how tightly DNA is wound around histone proteins. This modification relaxes the chromatin structure, making genes more accessible for transcription and thereby influencing the production of proteins that carry out essential cellular functions.

This guide delves into the critical "carnitine shuttle" system, a sophisticated transport mechanism that conveys acetylcarnitine from the mitochondria, the cell's powerhouses where it is synthesized, to the nucleus where it exerts its epigenetic effects. The pivotal role of the enzyme carnitine acetyltransferase (CrAT) in this process is also examined, highlighting its function in both the synthesis and subsequent conversion of acetylcarnitine to acetyl-CoA within the nuclear compartment.

Key Signaling Pathway: From Mitochondrial Metabolism to Nuclear Gene Regulation

The journey of acetylcarnitine from a metabolic byproduct to a key epigenetic modulator is a testament to the intricate crosstalk between cellular metabolism and gene regulation. The following diagram illustrates the central signaling pathway:

Quantitative Impact on Gene Expression

Acetylcarnitine supplementation has been shown to significantly alter the expression of a variety of genes implicated in neuroplasticity, inflammation, and cellular stress responses. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Upregulation of Neurotrophic and Glutamatergic Genes

| Gene | Model System | Treatment | Fold Change/Increase | Reference |

| mGlu2 Receptor | Flinders Sensitive Line Rats (Depression Model) | Acetyl-L-carnitine | Normalized to control levels | [1][2] |

| mGlu2 Receptor | Mice with Chronic Unpredictable Stress | Acetyl-L-carnitine | ~86.6% increase in protein levels | [3] |

| BDNF | Mice with Chronic Unpredictable Mild Stress | Acetyl-L-carnitine (100mg/kg, i.p.) | Reversal of stress-induced downregulation | [4] |

| Actinin | Leech (Hirudo medicinalis) | Acetyl-L-carnitine | 2.32-fold increase (0.757±0.034 vs 0.326±0.029) | [5] |

| HSP90 | Leech (Hirudo medicinalis) | Acetyl-L-carnitine | 2.00-fold increase (0.766±0.043 vs 0.383±0.021) | [5] |

Table 2: Downregulation of Pro-inflammatory and Metastasis-Related Genes

| Gene | Model System | Treatment | Fold Change/Decrease | Reference |

| IL-10 | PC12 cells (3-NPA toxicity model) | Acetyl-L-carnitine | Further lowered expression | [6] |

| MMP9 | HepG2 and HT29 cancer cell lines | Acetyl-L-carnitine | Significant decrease in mRNA expression | [7] |

| VEGF | HepG2 and HT29 cancer cell lines | Acetyl-L-carnitine | Significant decrease in mRNA expression | [7] |

| TGF-β1 | Rats with Propionic Acid-Induced Liver Injury | Acetyl-L-carnitine | Significant reduction in expression | [8] |

| SMAD3 | Rats with Propionic Acid-Induced Liver Injury | Acetyl-L-carnitine | Significant reduction in expression | [8] |

Detailed Experimental Protocols

To empower researchers to further explore the epigenetic effects of acetylcarnitine, this guide provides detailed methodologies for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation

ChIP-seq is a powerful technique to identify the genome-wide locations of specific histone modifications, such as H3K27 acetylation, which is often modulated by acetylcarnitine.

A detailed, step-by-step protocol for ChIP-seq can be found in resources such as those provided by Abcam and Thermo Fisher Scientific.[9][10][11][12][13] The protocol typically involves the following stages:

-

Cell Cross-linking and Harvesting: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments, typically by sonication.

-

Immunoprecipitation: An antibody specific to the histone modification of interest (e.g., acetylated H3K27) is used to pull down the corresponding chromatin fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the protein-DNA complexes.

-

Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are aligned to a reference genome to identify regions enriched for the histone modification.

Histone Acetyltransferase (HAT) Activity Assay

A fluorometric HAT activity assay can be used to measure the enzymatic activity of HATs in nuclear extracts, providing a direct assessment of the impact of acetylcarnitine on this crucial step in histone acetylation.[14][15][16]

The general steps for a fluorometric HAT activity assay are as follows:

-

Nuclear Extraction: Isolate nuclear extracts from cells treated with or without acetylcarnitine.

-

Reaction Setup: In a microplate, combine the nuclear extract with a reaction mixture containing a histone peptide substrate (e.g., H3 or H4 peptide) and acetyl-CoA.

-

Enzymatic Reaction: The HATs present in the nuclear extract will transfer the acetyl group from acetyl-CoA to the histone peptide, producing an acetylated peptide and free Coenzyme A (CoA-SH).

-

Detection: A developer reagent is added that reacts with the free CoA-SH to produce a fluorescent product.

-

Quantification: The fluorescence is measured over time using a microplate reader, and the HAT activity is calculated by comparing the rate of fluorescence generation to a standard curve.[14][16]

Quantification of Nuclear Acetyl-CoA

Accurate quantification of nuclear acetyl-CoA levels is essential to directly link acetylcarnitine supplementation to the availability of the substrate for histone acetylation. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[17][18][19][20][21]

The protocol generally involves:

-

Nuclear Fractionation: Rapid isolation of nuclei from cells to prevent leakage of metabolites.

-

Metabolite Extraction: Extraction of metabolites, including acetyl-CoA, from the isolated nuclei, often using a cold solvent mixture.

-

LC-MS/MS Analysis: Separation of acetyl-CoA from other metabolites using liquid chromatography followed by detection and quantification using tandem mass spectrometry. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[20]

Future Directions and Therapeutic Potential

The ability of acetylcarnitine to modulate gene expression through epigenetic mechanisms opens up exciting avenues for drug development. Its potential to restore normal gene expression patterns in disease states makes it a compelling candidate for the treatment of a variety of conditions, including:

-

Neurodegenerative Disorders: By promoting the expression of neurotrophic factors like BDNF, acetylcarnitine may offer neuroprotective benefits in conditions such as Alzheimer's and Parkinson's disease.

-

Major Depressive Disorder: Its rapid antidepressant-like effects, mediated by the upregulation of mGlu2 receptors, suggest a novel therapeutic strategy for mood disorders.[1][2][3]

-

Neuropathic Pain: The modulation of genes involved in pain signaling pathways underlies its established efficacy in treating various forms of neuropathy.

-

Metabolic Diseases: By influencing the expression of genes involved in glucose and lipid metabolism, acetylcarnitine may have a role in managing conditions like type 2 diabetes.[22]

This technical guide provides a solid foundation for the scientific community to build upon, fostering further research into the epigenetic potential of acetylcarnitine and accelerating the translation of these findings into novel therapeutic strategies. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers dedicated to unraveling the complex interplay between metabolism, epigenetics, and human health.

References

- 1. towardsdatascience.com [towardsdatascience.com]

- 2. researchgate.net [researchgate.net]

- 3. Genome-wide ChIP-seq mapping and analysis reveal butyrate-induced acetylation of H3K9 and H3K27 correlated with transcription activity in bovine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. mdpi.com [mdpi.com]

- 6. Quantification of histone modification ChIP-seq enrichment for data mining and machine learning applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic inactivation of the Carnitine/Acetyl-Carnitine mitochondrial carrier of Yarrowia lipolytica leads to enhanced odd-chain fatty acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetyl-L-Carnitine and Liposomal Co-Enzyme Q10 Attenuate Hepatic Inflammation, Apoptosis, and Fibrosis Induced by Propionic Acid [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Video: TChIP-Seq: Cell-Type-Specific Epigenome Profiling [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. content.abcam.com [content.abcam.com]

- 15. Histone acetyltransferase activity assay [bio-protocol.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes: Acetyl-L-Carnitine (ALCAR) in Rodent Models of Neurodegeneration

Introduction Acetyl-L-carnitine (ALCAR) is an acetylated ester of L-carnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] It is naturally synthesized in the brain, liver, and kidneys.[3] ALCAR's ability to cross the blood-brain barrier more efficiently than L-carnitine makes it a compound of significant interest for neurological research.[4] In the context of neurodegeneration, ALCAR is investigated for its potential neuroprotective effects, which are attributed to several mechanisms: enhancement of mitochondrial function, reduction of oxidative stress, modulation of neuroinflammation, and promotion of cholinergic neurotransmission by donating its acetyl group for the synthesis of acetylcholine.[2][3][4][5]

Mechanism of Action in Neuroprotection ALCAR's neuroprotective properties stem from its multifaceted roles in cellular function. It supports mitochondrial bioenergetics, which is often impaired in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][6] By facilitating energy production (ATP synthesis), ALCAR helps maintain neuronal health and function.[7][8] Furthermore, it mitigates oxidative damage by increasing antioxidant defenses and reducing lipid peroxidation.[1][5] Studies in rodent models have shown that ALCAR can reduce the apoptosis of neurons, decrease neuroinflammation markers like glial fibrillary acidic protein (GFAP), and prevent the loss of key neuronal populations, such as dopaminergic neurons in Parkinson's models.[5][9]

Quantitative Data Summary

The following tables summarize common dosages and administration routes for ALCAR in various rodent models of neurodegeneration as reported in preclinical studies.

Table 1: ALCAR Administration Protocols in Rodent Models of Neurodegeneration

| Neurodegenerative Model | Rodent Species/Strain | ALCAR Dosage | Route of Administration | Treatment Duration | Key Findings |

| Parkinson's Disease (6-OHDA-induced) | Rat | 100 or 200 mg/kg/day | Intraperitoneal (i.p.) Injection | 1 week | Reduced motor asymmetry, decreased oxidative stress, and prevented dopaminergic neuron loss.[5] |

| Parkinson's Disease (6-OHDA-induced) | Rat | 100 mg/kg/day | Intraperitoneal (i.p.) Injection | 14 days (post-lesioning) | Suppressed glial activation, improved antioxidant status, and rescued dopaminergic neurons.[9] |

| Parkinson's Disease (LPS-induced) | Wistar Rat | 100 mg/kg/day | Intraperitoneal (i.p.) Injection | 14 days | Lowered contralateral rotations and slightly increased dopamine levels.[10] |

| Alzheimer's Disease (ApoE4 Transgenic) | Mouse | Not specified, provided as dietary supplement with R-alpha-lipoic acid | Dietary Admixture | Not specified | Showed a trend in improving cognitive function.[11] |

| Huntington's Disease (N171-82Q Transgenic) | Mouse | Not specified | Intraperitoneal (i.p.) Injection | Not specified | Improved survival by 14.9%, ameliorated motor activity, and reduced neuronal loss.[12] |

| Age-Related Decline | Fischer 344 Rat | 100 mg/kg/day | Oral Gavage | 90 days | Did not significantly alter age-related hearing loss in this specific model.[13][14] |

| Age-Related Decline | Fischer 344 Rat | 100 mg/kg/day | Intraperitoneal (i.p.) Injection | 30 days | Did not significantly alter age-related hearing loss in this specific model.[13][14] |

| Age-Related Decline | Sprague-Dawley Rat | 60 mg/kg/day | In Drinking Water | 6 months | Attenuated impairment in spatial learning and memory.[15] |

| Demyelination (Cuprizone-induced) | C57BL/6 Mouse | 300 mg/kg/day | Not specified | 2 weeks | Improved balance and gait, increased remyelination, and reduced oxidative stress.[16] |

Table 2: Common Assays for Assessing ALCAR Efficacy

| Assay Type | Purpose | Description | Typical Outcome with ALCAR Treatment |

| Behavioral | |||

| Morris Water Maze | To assess spatial learning and memory.[17] | A rodent is placed in a pool of opaque water and must learn the location of a hidden platform to escape.[18] | Reduced escape latency and increased time spent in the target quadrant.[15][18] |

| Rotational Behavior Test (Apomorphine-induced) | To measure motor asymmetry in unilateral lesion models of Parkinson's disease. | Dopamine agonists like apomorphine induce rotations contralateral to the lesioned side. | A decrease in the number of contralateral rotations.[5][10] |

| Open-Field Test | To evaluate general motor activity, exploratory behavior, and anxiety.[17] | An animal is placed in an open arena, and its movements (distance traveled, time in center vs. periphery) are tracked. | Increased ambulatory activity and exploratory behavior.[19][[“]] |

| Beam Walking Test | To assess fine motor coordination and balance.[16] | Rodents are required to traverse a narrow, elevated beam. | Improved balance and reduced number of foot slips.[16] |

| Biochemical/Histological | |||

| Immunohistochemistry (e.g., for Tyrosine Hydroxylase, TH) | To quantify specific neuronal populations. | Tissue sections are stained with antibodies against cell-specific markers (e.g., TH for dopaminergic neurons). | Prevention of TH-positive neuron loss in the substantia nigra.[5] |

| ELISA (e.g., for BDNF, Dopamine) | To measure the concentration of specific proteins or neurotransmitters. | An antibody-based assay to quantify a target molecule in a tissue homogenate or fluid sample. | Increased levels of dopamine or neurotrophic factors.[10] |

| Oxidative Stress Markers (e.g., MDA, GSH) | To assess the level of oxidative damage and antioxidant capacity. | Assays measuring levels of malondialdehyde (MDA, a marker of lipid peroxidation) or glutathione (GSH, a key antioxidant). | Decreased MDA levels and increased GSH levels or catalase activity.[5][16] |

| Histological Staining (e.g., Luxol Fast Blue) | To evaluate tissue morphology, such as myelination. | Dyes that selectively stain specific cellular components (e.g., myelin sheaths). | Increased remyelination in demyelination models.[16] |

Experimental Protocols

Protocol 1: Preparation and Administration of ALCAR via Oral Gavage

This protocol is suitable for studies requiring precise daily dosing over a chronic period.

-

Materials:

-

Acetyl-L-carnitine HCl powder

-

Sterile saline (0.9% NaCl) or sterile water

-

Weighing scale and weigh boats

-

Vortex mixer

-

Appropriately sized oral gavage needles (stainless steel, ball-tipped).[21]

-

Syringes (1-3 mL)

-

70% ethanol for disinfection

-

-

Procedure:

-

Dose Calculation: Weigh the animal to determine the exact dose. For a 100 mg/kg dose in a 300g rat, the required dose is 30 mg.

-

Solution Preparation: Prepare a stock solution of a known concentration. For example, to prepare a 25 mg/mL solution, dissolve 250 mg of ALCAR in 10 mL of sterile saline.[13] Vortex thoroughly until fully dissolved. The pH can be adjusted to ~7.2 if necessary.[13]

-

Volume Calculation: Calculate the volume to administer. For the 30 mg dose using a 25 mg/mL solution, the volume is 30 mg / 25 mg/mL = 1.2 mL. Ensure the total volume does not exceed recommended limits (e.g., ~1% of body weight for mice).[21]

-

Animal Restraint: Restrain the rodent firmly but gently, ensuring the head and neck are extended to align the esophagus.[21]

-

Gavage Administration:

-

Measure the gavage needle from the corner of the animal's mouth to the last rib to ensure it will reach the stomach without causing perforation.[21]

-

Gently insert the ball-tipped needle into the mouth, guiding it over the tongue and down the esophagus. The animal should swallow the needle; do not force it .[21]

-

If any resistance is met, withdraw and re-attempt.

-

Once in the stomach, depress the syringe plunger slowly and steadily to deliver the solution.

-

-

Post-Administration: Withdraw the needle smoothly and return the animal to its home cage. Monitor the animal for any signs of distress, such as difficulty breathing.[21]

-

Protocol 2: Preparation and Administration of ALCAR via Intraperitoneal (IP) Injection

This protocol is often used for rapid systemic delivery.

-

Materials:

-

Acetyl-L-carnitine HCl powder

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile filter (0.22 µm)

-

Appropriately sized sterile syringes and needles (e.g., 25-27 gauge)

-

70% ethanol

-

-

Procedure:

-

Dose and Volume Calculation: Follow steps 2.1 - 2.3 from Protocol 1.

-

Aseptic Preparation: Prepare the ALCAR solution in a sterile environment. After dissolving the ALCAR in saline, pass the solution through a 0.22 µm sterile filter into a sterile vial to ensure it is free of contaminants.

-

Animal Restraint: Restrain the animal to expose the lower abdominal quadrants. For a mouse, this can be done by scruffing the neck and securing the tail.

-

Injection Site: Identify the injection site in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Injection:

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle.

-

Gently aspirate to ensure no blood or fluid is drawn, confirming you have not entered a blood vessel or organ.

-

Inject the solution smoothly.

-

-

Post-Administration: Withdraw the needle and return the animal to its home cage. Monitor for any adverse reactions.

-

Mandatory Visualizations

References

- 1. A Possible New Hope for Alzheimer's Disease: Acetyl L-Carnitine's Impact on Mitochondrial Function [klaushealth.blogspot.com]

- 2. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Neurobiology of Acetyl L-Carnitine [casi.org]

- 5. Acetyl-l-carnitine protects dopaminergic nigrostriatal pathway in 6-hydroxydopamine-induced model of Parkinson's disease in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuronal mitochondrial amelioration by feeding acetyl-L-carnitine and lipoic acid to aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of Acetyl-L-Carnitine on Oxidative Stress in Amyotrophic Lateral Sclerosis Patients: Evaluation on Plasma Markers and Members of the Neurovascular Unit [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective effects of acetyl-L-Carnitine on the lipoplysaccharide -rat model of parkinsons disease | رسائل الماجستير - جامعة الإسراء [iu.edu.jo]

- 11. The effect of acetyl-L-carnitine and R-alpha-lipoic acid treatment in ApoE4 mouse as a model of human Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of L-carnitine in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiple dosing strategies with acetyl L-carnitine (ALCAR) fail to alter age-related hearing loss in the Fischer 344/NHsd rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Behaviour and Degenerative Changes in the Basal Forebrain Systems of Aged Rats (12 Months Old) after Levo-Acetyl-Carnitine Treatments [scirp.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]

- 18. Injection of amyloid-β to lateral ventricle induces gut microbiota dysbiosis in association with inhibition of cholinergic anti-inflammatory pathways in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Behavioral and electrophysiological changes induced by acetyl-L-carnitine in aged freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

- 21. research.sdsu.edu [research.sdsu.edu]

Application Notes and Protocols: Establishing In Vitro Models to Study Acetylcarnitine's Effects on Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-L-carnitine (ALCAR) is a naturally occurring molecule that plays a critical role in cellular energy metabolism, particularly within mitochondria.[1] It facilitates the transport of fatty acids for β-oxidation and acts as a donor of acetyl groups, influencing neurotransmitter synthesis and epigenetic modifications.[1][2] A growing body of evidence highlights ALCAR's neuroprotective and neurotrophic properties, making it a compound of significant interest for therapeutic strategies against neurodegenerative diseases and age-related neuronal decline.[1][3]

Establishing robust in vitro models is essential for elucidating the precise molecular mechanisms underlying ALCAR's effects on neuronal cells. These models provide a controlled environment to investigate signaling pathways, assess functional outcomes like neurite outgrowth, and quantify protective effects against various neurotoxic insults. This document provides detailed application notes and protocols for utilizing common neuronal cell lines and primary cultures to study the multifaceted actions of ALCAR.

Section 1: Choosing an In Vitro Neuronal Model

The selection of an appropriate cell model is a critical first step. The choice depends on the specific research question, balancing physiological relevance with ease of use and reproducibility. Both immortalized cell lines and primary neuronal cultures are valuable tools.

Commonly Used Neuronal Models:

-

SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuron-like phenotype with agents like retinoic acid.[4][5] These cells are widely used for studying neurotoxicity, oxidative stress, and apoptosis.[6][7]

-

PC12: A rat pheochromocytoma cell line that, upon stimulation with Nerve Growth Factor (NGF), differentiates into cells with characteristics of sympathetic neurons, notably extending neurites.[8][9] This makes them an excellent model for studying neurite outgrowth and neurotrophic factor signaling.[8][10]

-

Primary Neuronal Cultures: Derived directly from embryonic or neonatal rodent brain tissue (e.g., hippocampus, cortex), these cells offer the highest physiological relevance.[11] They form complex synaptic networks but are more challenging to maintain and have limited proliferative capacity.

Table 1: Comparison of In Vitro Neuronal Models

| Model | Source | Cell Type | Key Advantages | Key Disadvantages |

| SH-SY5Y | Human Bone Marrow | Neuroblastoma | Human origin; easy to culture and transfect; can be differentiated to various neuronal phenotypes.[4][7] | Cancer cell origin; requires differentiation to exhibit mature neuronal characteristics.[5] |

| PC12 | Rat Adrenal Gland | Pheochromocytoma | Well-established model for NGF signaling and neurite outgrowth; robust and easy to grow.[8][12] | Non-human origin; may not fully replicate CNS neuron physiology. |

| Primary Cortical/Hippocampal Neurons | Embryonic/Neonatal Rodent Brain | Primary Neurons | High physiological relevance; form functional synapses.[11] | Technically demanding; heterogeneous cell populations; limited lifespan and yield. |

Section 2: Key Signaling Pathways and Mechanisms of ALCAR

ALCAR exerts its effects on neuronal cells through multiple interconnected pathways. Understanding these pathways is crucial for designing experiments and interpreting results. The primary mechanisms include enhancing mitochondrial function, providing acetyl groups for acetylcholine synthesis, and activating pro-survival signaling cascades.[1][2][3]

ALCAR readily crosses the mitochondrial membrane to provide acetyl-CoA, fueling the TCA cycle and enhancing ATP production while reducing oxidative stress.[2][13] In the cytoplasm, it contributes to the synthesis of the neurotransmitter acetylcholine and activates key pro-survival signaling pathways.[1]

Studies have shown that ALCAR can activate signaling cascades like the PI3K/Akt and ERK1/2 pathways.[14] These pathways are central to neuronal survival, promoting the expression of antioxidant proteins and anti-apoptotic factors, thereby protecting cells from various stressors.[14]

Section 3: General Experimental Workflow

A typical experiment to assess the effects of ALCAR involves several key stages, from initial cell culture to the final data analysis. Proper planning and execution at each step are vital for obtaining reliable and reproducible results.

Section 4: Experimental Protocols

The following protocols provide detailed methodologies for core experiments used to evaluate the effects of ALCAR on neuronal cells.

Protocol 4.1: Cell Culture and ALCAR Treatment

This protocol describes the basic culture of SH-SY5Y cells and the application of ALCAR.

Materials:

-

SH-SY5Y cells (e.g., ATCC® CRL-2266™)

-

Growth Medium: 1:1 mixture of DMEM and Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[6]

-

Sterile 1X PBS

-

Trypsin-EDTA (0.25%)

-

Acetyl-L-Carnitine (ALCAR) powder

-

Sterile water or PBS for ALCAR stock solution

-

Culture flasks (T-75) and multi-well plates (96-, 24-, or 6-well)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in a T-75 flask with Growth Medium at 37°C in a 5% CO₂ incubator.[15]

-

Sub-culturing: When cells reach 80% confluency, aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with Growth Medium, centrifuge the cells (1000 rpm, 5 min), and resuspend in fresh medium.[7]

-

Plating: Seed cells into multi-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate for viability assays).[16] Allow cells to adhere overnight.

-

ALCAR Stock Preparation: Prepare a sterile, concentrated stock solution of ALCAR (e.g., 100 mM) in sterile water or PBS. Store aliquots at -20°C.

-

Treatment: On the day of the experiment, dilute the ALCAR stock solution to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) in fresh cell culture medium.[11]

-

Application: Remove the old medium from the cells and replace it with the medium containing the appropriate ALCAR concentration or vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays. For neuroprotection studies, ALCAR is typically applied as a pre-treatment before introducing a neurotoxic agent.[11]

Protocol 4.2: Assessment of Neuronal Viability (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[17]

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[18]

-

Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[17]

-

Microplate reader

Procedure:

-

Treat cells with ALCAR and/or a neurotoxin as described in Protocol 4.1.

-

After the incubation period, add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of Solubilization Solution to each well to dissolve the formazan crystals.[17]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

-

Measure the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control group after subtracting the background absorbance from wells with medium only.

Protocol 4.3: Analysis of Neurite Outgrowth (PC12 Cells)

This protocol is for inducing and quantifying neurite outgrowth in PC12 cells.

Materials:

-

PC12 cells

-

Collagen-coated culture plates

-

PC12 Growth Medium (e.g., RPMI-1640, 10% horse serum, 5% FBS)

-

Differentiation Medium (Low-serum medium, e.g., 1% horse serum)

-

Nerve Growth Factor (NGF)

-

ALCAR

-

Microscope with imaging software (e.g., ImageJ)

Procedure:

-

Plating: Seed PC12 cells on collagen-coated plates in Growth Medium and allow them to attach.

-

Treatment: Replace the Growth Medium with Differentiation Medium containing a sub-optimal concentration of NGF (e.g., 1 ng/mL) with or without various concentrations of ALCAR (e.g., 0.1-10 mM).[9][20] Include positive (optimal NGF) and negative (no NGF) controls.

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Imaging: Capture images from multiple random fields for each condition using a phase-contrast microscope.

-

Quantification: Use imaging software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite outgrowth. Key metrics include:

-

Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).

-

Average neurite length per cell.

-

Total neurite length per field.

-

Protocol 4.4: Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

JC-1 is a cationic dye that indicates mitochondrial health. In healthy, high-potential mitochondria, it forms red fluorescent aggregates. In unhealthy, low-potential mitochondria, it remains as green fluorescent monomers.

Materials:

-

Cells cultured in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence reading)

-

JC-1 Dye stock solution

-

Cell culture medium or PBS

-

CCCP (a mitochondrial uncoupler, used as a positive control for depolarization).[21]

-

Fluorescence microscope or microplate reader

Procedure:

-

Treat cells as required in a multi-well plate.

-

Positive Control: In a separate set of wells, add CCCP (e.g., 10-50 µM) and incubate at 37°C for 5-10 minutes to induce mitochondrial depolarization.[21][22]

-

JC-1 Staining: Prepare the JC-1 working solution (typically 1-10 µM in culture medium) and add it to all wells.[23] Incubate for 15-30 minutes at 37°C in the dark.[21]

-

Wash: Aspirate the staining solution and wash the cells gently with warm PBS or culture medium.

-

Data Acquisition:

-

Plate Reader: Measure fluorescence intensity for both red aggregates (Excitation ~585 nm / Emission ~590 nm) and green monomers (Excitation ~514 nm / Emission ~529 nm).

-

Microscopy: Capture images using appropriate filter sets for red and green fluorescence.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization and potential dysfunction.

Protocol 4.5: Evaluation of Apoptosis (Annexin V Staining)

This assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

-

Treated cells (in suspension or detached from a plate)

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[24]

-

Flow cytometer or fluorescence microscope

Procedure:

-

Harvest cells (including floating cells from the supernatant) and wash them twice with cold PBS.[24]

-

Centrifuge at 1000 rpm for 5 minutes and discard the supernatant.[24]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[25]

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI (concentrations may vary by kit).[25]

-

Incubate for 15 minutes at room temperature in the dark.[25]

-

Add 400 µL of 1X Binding Buffer to each tube.[25]

-

Data Acquisition: Analyze the samples immediately by flow cytometry.

-

Data Analysis:

Section 5: Data Presentation

Summarizing quantitative data from in vitro studies is crucial for comparing the efficacy of ALCAR across different models and conditions.

Table 2: Summary of ALCAR Effects on Neuronal Cells (Quantitative Data from Literature)

| Cell Model | Stressor/Condition | ALCAR Concentration | Duration | Measured Effect | Outcome | Reference |

| Primary Rat Cortical Neurons | NMDA (100 µM) | 1 mM | Co-exposure + 24h recovery | Cell Viability | Increased live cells from 33.7% to 74.4% | [27][28] |

| Primary Rat Hippocampal Cultures | Serum Deprivation | 10-50 µM | 10 days | Cell Mortality | Reduced cell death | [11] |

| Primary Motoneuron Cultures | BDNF/Serum Deprivation | 10 mM | Not specified | Cell Viability | Increased viability from 61.8% to 111.8% (vs. control) | [29] |

| PC12 Cells | NGF-induced differentiation | 0.1 - 10 mM | 6 days | Neurite Outgrowth | Potentiated NGF-induced neurite outgrowth | [9][20] |

| Rat Corticostriatal Slices | Oxygen-Glucose Deprivation | Dose-dependent | Pre-treatment | Field Potential Recovery | Dose-dependent recovery of neuronal function | [30] |

| Isolated Spinal Cord Mitochondria | Contusion Injury | In vitro addition | N/A | Mitochondrial Respiration | Restored State III respiration rates to near sham levels | [31] |

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 5. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SH-SY5Y culturing [protocols.io]

- 7. accegen.com [accegen.com]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. Neurite outgrowth in PC12 cells stimulated by acetyl-L-carnitine arginine amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuronal mitochondrial amelioration by feeding acetyl-L-carnitine and lipoic acid to aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of PI3K/PKG/ERK1/2 signaling pathways in cortical neurons to trigger protection by co-treatment of acetyl-L-carnitine and α-lipoic acid against HNE-mediated oxidative stress and neurotoxicity: Implications for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genome.ucsc.edu [genome.ucsc.edu]

- 16. goldbio.com [goldbio.com]

- 17. MTT assay overview | Abcam [abcam.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Acetyl-L-carnitine enhances the response of PC12 cells to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 24. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 25. kumc.edu [kumc.edu]

- 26. Annexin V binding assay as a tool to measure apoptosis in differentiated neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanisms of Ischemic Neuroprotection by Acetyl-L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Acetyl-L-carnitine shows neuroprotective and neurotrophic activity in primary culture of rat embryo motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Acetyl-L-carnitine protects striatal neurons against in vitro ischemia: the role of endogenous acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ACETYL-L-CARNITINE AMELIORATES MITOCHONDRIAL DYSFUNCTION FOLLOWING CONTUSION SPINAL CORD INJURY - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Dosage and Administration of Acetylcarnitine in Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal dosage and administration routes for acetylcarnitine (ALCAR) in preclinical studies. This document summarizes key quantitative data from various animal models and disease contexts, offers detailed experimental protocols for common research applications, and visualizes the key signaling pathways influenced by acetylcarnitine.

Summary of Dosing and Administration Routes

The optimal dosage and administration route of acetylcarnitine can vary significantly depending on the animal model, the targeted disease or condition, and the intended therapeutic effect. The following tables summarize the quantitative data from a range of preclinical studies to guide dose selection.

Table 1: Acetylcarnitine Dosage in Rodent Models of Neurological Disorders

| Animal Model | Disease/Condition | Dosage Range | Administration Route | Duration | Key Outcomes |

| Rat (Sprague-Dawley) | Paclitaxel-induced neuropathic pain | 50-100 mg/kg/day | Oral (p.o.) | 10-14 days | Prevention and reversal of mechanical hyperalgesia.[1] |

| Rat (Wistar) | Chronic Constriction Injury (CCI) of the sciatic nerve | 100 mg/kg/day | Intraperitoneal (i.p.) | 15 days | Prevention of apoptosis in the damaged nerve and reduction of hyperalgesia.[2] |

| Rat (Fischer 344) | Age-related cognitive decline | 100 mg/kg/day | Oral gavage | 3 months | Improved tissue carnitine levels and lipid metabolism.[3] |

| Rat | Neonatal Hypoxia-Ischemia | 100 mg/kg | Intraperitoneal (i.p.) | 48 hours post-injury | Long-term protection of the ipsilateral hemisphere and improved behavioral outcomes.[4] |

| Rat | Ischemia | 300 mg/kg | Not specified | Post-ischemia | Less loss of ATP and glutathione, more intact neurons, and decreased markers of oxidative stress.[5] |

| Mouse | Chronic supplementation | ~0.5 g/kg/day | In drinking water | 25 days | Increased energy levels in the cortex.[5] |

Table 2: Acetylcarnitine Dosage in Other Preclinical Models

| Animal Model | Disease/Condition | Dosage Range | Administration Route | Duration | Key Outcomes |

| Mouse (Balb/C) | Nonalcoholic fatty liver disease | 0.2% (wt/vol) in drinking water (with 0.1% lipoic acid) | Oral | 6 months | Improved liver mitochondrial content and size, decreased serum ALT and AST. |

| Dog (Beagle) | Age-related cognitive decline | 27.5 mg/kg/day | Oral | 129 days | Increased plasma protein carbonyl levels (paradoxical finding).[6] |

| Rat (Fischer 344) | Age-related decline in mitochondrial function | 1.5% (wt/vol) in drinking water | Oral | 1 month | Reversal of age-associated decline in mitochondrial membrane potential and increased cellular oxygen consumption.[7][8] |

Experimental Protocols

The following are detailed protocols for key experiments frequently cited in preclinical acetylcarnitine research.

Protocol 1: Induction and Assessment of Paclitaxel-Induced Neuropathic Pain in Rats

Objective: To establish a model of chemotherapy-induced peripheral neuropathy and assess the therapeutic effect of acetylcarnitine.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Paclitaxel

-

Acetylcarnitine (ALCAR)

-

Vehicle (e.g., distilled water or saline)

-

Von Frey filaments for mechanical sensitivity testing

-

Oral gavage needles

-

Animal scale

Procedure:

-

Induction of Neuropathy:

-

Administer paclitaxel at a dose of 2 mg/kg via intraperitoneal (i.p.) injection on four alternate days (days 0, 2, 4, and 6).

-

Monitor animals for any adverse effects such as weight loss, alopecia, or diarrhea.[1]

-

-

Acetylcarnitine Administration (Prophylactic):

-

Prepare ALCAR solution in the chosen vehicle (e.g., distilled water).

-

Administer ALCAR orally (p.o.) at a dose of 50 or 100 mg/kg daily, starting concurrently with the first paclitaxel injection and continuing for 14 days.[1]

-

-

Acetylcarnitine Administration (Therapeutic):

-

After establishing neuropathic pain (typically by day 16 post-paclitaxel initiation), administer ALCAR (100 mg/kg, p.o.) or vehicle daily for 10 consecutive days.[1]

-

-

Assessment of Mechanical Allodynia:

-

Use the von Frey filament test to measure the paw withdrawal threshold in response to a mechanical stimulus.

-

Acclimate the rats in individual cages with a wire mesh floor for at least 15 minutes before testing.

-

Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw.

-

The threshold is defined as the lowest force that elicits a brisk withdrawal response.

-

Conduct baseline measurements before paclitaxel administration and then at regular intervals throughout the study (e.g., days 7, 12, 16, 21, etc.).[1]

-

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

Objective: To create a surgical model of neuropathic pain and evaluate the neuroprotective effects of acetylcarnitine.

Materials:

-

Male Wistar rats (200-250g)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Chromic gut sutures (4-0)

-

Acetylcarnitine (ALCAR)

-

Saline

-

Intraperitoneal injection needles

Procedure:

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Place four loose ligatures of chromic gut suture around the sciatic nerve, approximately 1 mm apart.

-

The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

-

Acetylcarnitine Administration:

-

Prepare ALCAR solution in saline.

-

Administer ALCAR at a dose of 100 mg/kg via intraperitoneal (i.p.) injection twice daily for 15 days, starting from the day of surgery.[2]

-

-

Assessment of Neuropathic Pain:

-

Measure mechanical hyperalgesia using the paw pressure test (e.g., Randall-Selitto test) or thermal hyperalgesia using a plantar test device.

-

Perform baseline measurements before surgery and then at regular intervals post-surgery.

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the animals and collect the sciatic nerves and lumbar spinal cord.

-

Process the tissues for molecular analysis, such as Western blotting to evaluate the levels of phosphorylated PKCgamma, ERK 1,2, SAP/JNK, p-38, and c-Jun.[2]

-

Key Signaling Pathways and Visualizations

Acetylcarnitine exerts its effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Acetylcarnitine's Role in Mitochondrial Bioenergetics and Neurotransmitter Synthesis

Acetylcarnitine plays a crucial role in cellular energy metabolism by transporting acetyl groups into the mitochondria for use in the TCA cycle. It also serves as a precursor for the synthesis of the neurotransmitter acetylcholine.[5][9]

References

- 1. Acetyl-l-carnitine prevents and reduces paclitaxel-induced painful peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neuropathy-protective agent acetyl-L-carnitine activates protein kinase C-gamma and MAPKs in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. karger.com [karger.com]

- 5. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short-term supplementation with acetyl-L-carnitine and lipoic acid alters plasma protein carbonyl levels but does not improve cognition in aged beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Acetyl-L-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity [pubmed.ncbi.nlm.nih.gov]

- 9. L-Carnitine and Acetyl-L-carnitine Roles and Neuroprotection in Developing Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging of Acetylcarnitine's Effects on Brain Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-L-carnitine (ALCAR) is an endogenous molecule crucial for cerebral energy metabolism. It readily crosses the blood-brain barrier, where it donates its acetyl group to coenzyme A, forming acetyl-CoA.[1] This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP, or be used in the synthesis of neurotransmitters like acetylcholine, glutamate, and GABA.[2][3] In vivo imaging techniques such as Magnetic Resonance Spectroscopy (MRS) and Positron Emission Tomography (PET) are powerful, non-invasive tools to investigate the pharmacodynamic effects of ALCAR on brain metabolism and neurotransmission. These application notes provide an overview of the methodologies and expected outcomes when using these techniques to study ALCAR's effects.

Key Metabolic Pathways of Acetylcarnitine in the Brain

ALCAR influences several key metabolic pathways in the brain. Upon entering the mitochondrial matrix, ALCAR is cleaved into L-carnitine and acetyl-CoA. The acetyl-CoA then enters the TCA cycle, contributing to cellular energy production. It also participates in the synthesis of important neurotransmitters and can be utilized in lipid synthesis.[2][4]

In Vivo Imaging Techniques

Proton Magnetic Resonance Spectroscopy (¹H-MRS)

¹H-MRS is a non-invasive technique that allows for the in vivo quantification of various brain metabolites. It is particularly useful for assessing changes in neurotransmitter levels and markers of energy metabolism following ALCAR administration.

Data Presentation: Expected Effects of Acetylcarnitine on Brain Metabolites Measured by ¹H-MRS

| Metabolite | Expected Change with ALCAR | Rationale | Reference |

| Lactate | ↓ | ALCAR provides an alternative energy substrate (acetyl-CoA), potentially reducing the reliance on anaerobic glycolysis, especially under conditions of metabolic stress.[2] | [2] |

| N-Acetylaspartate (NAA) | ↑ or no change | NAA is a marker of neuronal viability. ALCAR's neuroprotective effects may lead to an increase or maintenance of NAA levels. | |

| Creatine (Cr) + Phosphocreatine (PCr) | ↑ PCr/Cr ratio | ALCAR can enhance cellular energy status, leading to a higher ratio of high-energy phosphocreatine to creatine.[2] | [2] |

| Glutamate (Glu) | ↑ | The acetyl group from ALCAR enters the TCA cycle, a precursor for glutamate synthesis.[3] | [3] |

| Glutamine (Gln) | ↑ | Glutamate is converted to glutamine in astrocytes. | [3] |

| γ-Aminobutyric acid (GABA) | ↑ | Glutamate is the precursor for the inhibitory neurotransmitter GABA.[3] | [3] |

| Taurine | ↑ | ||

| myo-Inositol | ↑ |

Experimental Protocol: ¹H-MRS for Brain Metabolite Quantification in a Rodent Model

Detailed Methodology:

-

Animal Preparation:

-

Anesthetize the animal (e.g., with 1.5-2.0% isoflurane in a mixture of O₂ and N₂O).

-

Secure the animal in a stereotaxic frame to minimize motion artifacts.

-

Monitor physiological parameters (respiration, temperature) throughout the experiment.

-

-

¹H-MRS Data Acquisition:

-

Perform experiments on a high-field MRI scanner (e.g., 7T or 9.4T) for optimal spectral resolution.

-

Acquire anatomical T2-weighted images to guide voxel placement.

-

Place a volume of interest (VOI), or voxel, in the brain region of interest (e.g., hippocampus: 3x3x3 mm³).

-

Optimize the magnetic field homogeneity over the VOI using an automated shimming routine.

-

Use a single-voxel spectroscopy (SVS) sequence such as Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM).

-

Typical PRESS parameters: Repetition Time (TR) = 2500 ms, Echo Time (TE) = 10-20 ms, Number of averages = 256-512.[5]

-

-

Employ a water suppression technique (e.g., VAPOR) to attenuate the large water signal.

-

-

Data Processing and Quantification:

-

Correct for eddy currents and remove any residual water signal using appropriate software.

-

Fit the acquired spectrum using a linear combination of model spectra of individual metabolites (e.g., using LCModel software).

-

Quantify the absolute or relative concentrations of metabolites. Absolute concentrations can be determined using the unsuppressed water signal from the same voxel as an internal reference.

-

Positron Emission Tomography (PET)

PET is a highly sensitive molecular imaging technique that can be used to measure the cerebral metabolic rate of glucose (CMRglc) or to trace the uptake and metabolism of radiolabeled ALCAR.

Data Presentation: Expected Effects of Acetylcarnitine on Brain Metabolism Measured by PET

| Tracer | Parameter | Expected Change with ALCAR | Rationale | Reference |

| [¹⁸F]FDG | Cerebral Metabolic Rate of Glucose (CMRglc) | ↑ | ALCAR can enhance overall brain energy metabolism, leading to an increased uptake of glucose. | [6] |

| [¹¹C]Acetyl-L-carnitine | Brain Uptake | High | ALCAR readily crosses the blood-brain barrier. The acetyl moiety is then incorporated into brain metabolism.[7] | [7] |

Experimental Protocol: PET Imaging of Brain Metabolism in a Primate Model

Detailed Methodology:

-

Subject Preparation:

-

The subject (e.g., rhesus monkey) should be fasted for 4-6 hours prior to the scan to ensure stable plasma glucose levels.[8]

-

Anesthetize the subject and maintain anesthesia throughout the procedure.

-

Place intravenous catheters for radiotracer injection and blood sampling.

-

-

Radiotracer Synthesis and Injection:

-

Synthesize the radiotracer, for example, [2-¹¹C]acetyl-L-carnitine, with high radiochemical purity.

-

Administer a bolus injection of the radiotracer intravenously.

-

-

PET Data Acquisition:

-

Begin a dynamic PET scan immediately after radiotracer injection, acquiring data for 60-90 minutes.

-

Collect arterial blood samples throughout the scan to measure the input function (the concentration of the radiotracer in arterial plasma over time).

-

-

Data Analysis:

-

Reconstruct the dynamic PET images.

-

Co-register the PET images with an anatomical MRI scan for accurate delineation of brain regions of interest (ROIs).

-

Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration in the region as a function of time.

-

Apply appropriate kinetic models to the TACs and the arterial input function to estimate parameters such as the rate of tracer uptake and metabolism.

-

Summary of Quantitative Data

Table 1: Effect of Acetylcarnitine on Regional Cerebral Metabolic Rate of Glucose (rCMRglc) in Rats

| Brain Region | Dose of ALCAR | % Increase in rCMRglc (Mean) |

| 8 Brain Regions | 500 mg/kg | 21% |

| 11 Brain Regions | 750 mg/kg | 22% |

| Data from a study in awake adult Fischer-344 rats.[6] |

Table 2: ¹³C Enrichment of Brain Metabolites in Immature Rats Following [2-¹³C]Acetyl-L-carnitine Administration

| Metabolite | 15 min (% Enrichment) | 60 min (% Enrichment) | 120 min (% Enrichment) |

| Lactate C3 | ~4-5% | ~4-5% | ~10% |

| Alanine C3 | Detectable | Detectable | Detectable |

| Glutamate C4 | Detectable | Increased from 15 min | Significantly higher than 15 min |

| Glutamine C4 | Detectable | Increased from 15 min | Significantly higher than 15 min |

| GABA C2 | Detectable | Increased from 15 min | Significantly higher than 15 min |

| Data from an ex vivo ¹³C-NMR study on 21-22 day old rat brains after intraperitoneal injection of [2-¹³C]acetyl-L-carnitine.[3] |

Conclusion

In vivo imaging techniques, particularly ¹H-MRS and PET, provide invaluable tools for elucidating the mechanisms of action of acetylcarnitine on brain metabolism. The protocols and expected outcomes detailed in these application notes offer a framework for researchers and drug development professionals to design and execute robust preclinical and clinical studies. By quantifying changes in brain metabolites and metabolic rates, these techniques can significantly contribute to our understanding of ALCAR's therapeutic potential for various neurological and psychiatric disorders.

References

- 1. Reliability and Reproducibility of Metabolite Quantification Using 1H MRS in the Human Brain at 3 T and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reliability and Reproducibility of Metabolite Quantification Using 1H MRS in the Human Brain at 3 T and 7 T - PMC [pmc.ncbi.nlm.nih.gov]

- 4. snmmi.org [snmmi.org]

- 5. In vivo high-resolution localized 1H MR spectroscopy in the awake rat brain at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical 1H-MRS neurochemical profiling in neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High uptake of [2-11C]acetyl-L-carnitine into the brain: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. snmmi.org [snmmi.org]

Troubleshooting & Optimization

Overcoming challenges in acetylcarnitine delivery across the blood-brain barrier

Welcome to the technical support center for overcoming challenges in acetylcarnitine delivery across the blood-brain barrier (BBB). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your experimental design and execution.

Troubleshooting Guides

This section addresses common issues encountered during acetylcarnitine delivery experiments.

| Problem | Potential Cause | Troubleshooting Steps |

| Low in vitro BBB model tightness (Low TEER values) | 1. Cell culture contamination (e.g., mycoplasma). 2. Inappropriate cell seeding density. 3. Poor quality of reagents or coating materials. 4. Variations in temperature or medium formulation.[1] 5. Lack of co-culture with astrocytes or pericytes.[2] | 1. Regularly test for mycoplasma. Use sterile techniques. 2. Optimize seeding density for your specific cell line (e.g., bEnd.3 cells).[3] 3. Use high-quality, certified reagents. Ensure proper coating of Transwell inserts. 4. Maintain consistent temperature and use fresh, pre-warmed media.[4] 5. Establish a co-culture model with astrocytes and/or pericytes to enhance tight junction formation.[2] |

| High variability in in vivo brain uptake data | 1. Inconsistent surgical procedure for brain perfusion. 2. Contribution of residual blood in brain homogenate.[5] 3. Instability of acetylcarnitine in biological samples. 4. Inaccurate quantification of acetylcarnitine in brain tissue. | 1. Standardize the surgical procedure, including cannulation site and perfusion pressure/rate.[6][7] 2. Perfuse the brain with saline before homogenization to remove residual blood. Use a vascular marker to correct for remaining blood volume.[5] 3. Process samples quickly on ice and store them at -80°C. Use appropriate inhibitors if enzymatic degradation is suspected. 4. Validate your analytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity in brain matrix.[8] |

| Low brain concentration of nanoparticle- or liposome-encapsulated acetylcarnitine | 1. Inefficient encapsulation of acetylcarnitine. 2. Rapid clearance of nanoparticles/liposomes from circulation. 3. Insufficient surface modification for BBB targeting. 4. Instability of the formulation in vivo. | 1. Optimize the formulation process (e.g., drug-to-lipid ratio, sonication time). 2. PEGylate the surface of nanoparticles/liposomes to increase circulation time. 3. Conjugate with ligands that target BBB transporters (e.g., transferrin receptor, LRP1).[9][10] 4. Assess the stability of your formulation in plasma and at physiological pH. |

| Ineffective acetylcarnitine prodrug conversion in the brain | 1. Lack of necessary enzymes in the brain for prodrug cleavage. 2. Prodrug is a substrate for efflux transporters (e.g., P-glycoprotein). 3. Rapid metabolism of the prodrug in the periphery. | 1. Investigate the expression of relevant esterases or other enzymes in brain tissue. 2. Test for P-gp substrate liability using in vitro models. Modify the prodrug structure to reduce efflux. 3. Design the prodrug to be more stable in plasma while being selectively cleaved in the brain. |

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for acetylcarnitine transport across the blood-brain barrier?

A1: Acetyl-L-carnitine primarily crosses the BBB via carrier-mediated transport. The main transporters involved are the organic cation/carnitine transporter 2 (OCTN2, also known as SLC22A5) and, to a lesser extent, the B⁰⁺ amino acid transporter.[11][12] OCTN2 is a sodium-dependent, high-affinity transporter for carnitine and its acetylated derivatives.[13]

Q2: I am observing very low brain uptake of acetylcarnitine in my animal model. What could be the reason?

A2: Low brain uptake can be multifactorial. Firstly, acetylcarnitine's intrinsic BBB permeability is low.[13] Secondly, it may be subject to efflux from the brain. Additionally, rapid metabolism in the periphery can reduce the amount of acetylcarnitine available to cross the BBB. It is also crucial to ensure your quantification method in brain tissue is sensitive and accurate, and that you have adequately corrected for residual blood in your brain samples.[5][8]

Q3: How can I enhance the delivery of acetylcarnitine to the brain?

A3: Several strategies are being explored to enhance acetylcarnitine delivery. These include:

-

Nanoparticle-based delivery: Encapsulating acetylcarnitine in nanoparticles can protect it from degradation and facilitate its transport across the BBB.[14]

-

Liposomal formulations: Similar to nanoparticles, liposomes can encapsulate acetylcarnitine and be surface-modified with targeting ligands to improve brain uptake.

-

Prodrug approach: Modifying the acetylcarnitine molecule to create a more lipophilic prodrug can enhance its passive diffusion across the BBB. The prodrug is then cleaved in the brain to release the active acetylcarnitine.[15][16]

Q4: What are the key considerations for designing an in vitro BBB model for acetylcarnitine transport studies?

A4: A robust in vitro BBB model should exhibit high transendothelial electrical resistance (TEER) and low permeability to paracellular markers like sucrose or lucifer yellow.[2] For acetylcarnitine studies, it is critical that the chosen cell line (e.g., bEnd.3, hCMEC/D3, or primary brain endothelial cells) expresses the relevant transporters, particularly OCTN2.[13] Co-culturing with astrocytes and/or pericytes is highly recommended to induce a tighter barrier and a more physiologically relevant phenotype.[2]

Q5: What are the known signaling pathways activated by acetylcarnitine in the brain?

A5: Acetyl-L-carnitine has been shown to exert neuroprotective effects through the activation of several signaling pathways. These include the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[17] It is also involved in the synthesis of acetylcholine and can modulate glutamate levels, playing a role in neurotransmission.[12][18][19]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding acetylcarnitine transport across the BBB.

Table 1: In Vitro Transport Kinetics of Acetyl-L-Carnitine

| Cell Line | Transporter | Km (µM) | Vmax (µmol/min/mL) | Reference(s) |

| RBEC1 (immortalized rat brain endothelial cells) | OCTN2 | 31.3 ± 11.6 | Not Reported | [13] |

| Mouse Brain Slices | Low-affinity carrier system | 1920 | 1.96 | [13] |

Table 2: In Vivo Brain Uptake of Acetyl-L-Carnitine

| Animal Model | Method | Parameter | Value | Reference(s) |

| Mouse | Brain Uptake Index | BUI | 2.4 ± 0.2 | [13] |

| Rat | Intraperitoneal Injection (100 mg/kg) | Brain Concentration (24h post-TBI) | ~1.5 nmol/mg protein | [20] |

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay using bEnd.3 Cells

This protocol describes the establishment of an in vitro BBB model using the bEnd.3 cell line to assess the permeability of acetylcarnitine.

Materials:

-

bEnd.3 cells (mouse brain endothelioma cell line)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)

-

Fibronectin

-

TEER meter (e.g., EVOM2)

-

Radiolabeled acetylcarnitine (e.g., [³H]acetyl-L-carnitine) or a validated LC-MS/MS method for quantification

-

Scintillation counter or LC-MS/MS instrument

Methodology:

-

Cell Culture: Culture bEnd.3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Coating Transwell Inserts: Coat the apical side of the Transwell inserts with 50 µg/mL fibronectin for at least 2 hours at 37°C. Aspirate the excess fibronectin solution before cell seeding.

-

Seeding Cells: Seed bEnd.3 cells onto the apical side of the coated Transwell inserts at a density of 5 x 10⁴ cells/cm². Add fresh medium to both the apical and basolateral chambers.

-

Monitoring Barrier Formation: Change the medium every 2-3 days. Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) daily. The barrier is considered established when TEER values plateau (typically > 30 Ω·cm² for bEnd.3 monocultures).

-

Permeability Assay: a. On the day of the experiment, replace the medium in both chambers with a transport buffer (e.g., HBSS). b. Add acetylcarnitine (with a tracer amount of radiolabeled acetylcarnitine) to the apical chamber (donor). c. At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber (receiver). d. Immediately after each sampling, replenish the basolateral chamber with fresh transport buffer.

-

Quantification: Quantify the concentration of acetylcarnitine in the collected samples using a scintillation counter (for radiolabeled compound) or a validated LC-MS/MS method.

-

Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer (µg/s or cpm/s).

-

A is the surface area of the Transwell insert (cm²).

-

C₀ is the initial concentration of the compound in the apical chamber (µg/mL or cpm/mL).

-

Preparation of Acetylcarnitine-Loaded Nanoparticles via Planetary Ball Milling

This protocol describes a mechanical method for producing a nanoparticle formulation of acetylcarnitine.[14]

Materials:

-

Acetyl-L-carnitine hydrochloride powder

-

Planetary ball mill

-

Milling jars and balls (e.g., zirconia)

-

Particle size analyzer (e.g., dynamic light scattering)

Methodology:

-

Preparation: Place the acetyl-L-carnitine powder into the milling jar along with the milling balls. The ball-to-powder weight ratio should be optimized (e.g., 10:1).

-

Milling Process: Secure the jars in the planetary ball mill. Set the rotational speed and milling time. These parameters need to be optimized to achieve the desired particle size. For example, milling can be performed at 400 rpm for several hours.

-

Particle Size Analysis: After milling, collect the powder and disperse a small amount in a suitable solvent (e.g., ultrapure water). Analyze the particle size distribution using a dynamic light scattering instrument.

-

Characterization: Further characterize the nanoparticles for their morphology (using electron microscopy), zeta potential, and drug loading efficiency.

Diagrams

Acetylcarnitine Signaling in Neuroprotection

Caption: Acetylcarnitine signaling pathway in neurons.

Experimental Workflow for Nanoparticle-Mediated Delivery

Caption: Workflow for nanoparticle-mediated acetylcarnitine delivery.

References

- 1. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel 4-cell in-vitro blood-brain barrier model and its characterization by confocal microscopy and TEER measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. neuromab.ucdavis.edu [neuromab.ucdavis.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uptake of acetyl-L-carnitine in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Improved efficacy of Acetyl-L-Carnitine through nanoparticle delivery: a novel strategy against neuroinflammation and cerebral aging [iris.uniroma1.it]

- 15. WO2008018877A1 - Carnitine conjugates as dual prodrugs, methods of production and uses thereof - Google Patents [patents.google.com]

- 16. Synthesis, transport and mechanism of a type I prodrug: L-carnitine ester of prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Involvement of PI3K/PKG/ERK1/2 signaling pathways in cortical neurons to trigger protection by co-treatment of acetyl-L-carnitine and α-lipoic acid against HNE-mediated oxidative stress and neurotoxicity: Implications for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of acetyl-L-carnitine on extracellular amino acid levels in vivo in rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acetyl-L-carnitine improves aged brain function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Troubleshooting variability in acetylcarnitine experimental outcomes

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes involving acetylcarnitine. The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and reliability in their findings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to prepare and store acetylcarnitine solutions to maintain stability?

A1: Acetylcarnitine is susceptible to hydrolysis, especially at a basic pH. To ensure the stability and consistency of your experimental solutions, follow these guidelines:

-

Solvent: Dissolve acetyl-L-carnitine hydrochloride in a neutral to acidic buffer (pH ≤ 7.0) or in distilled water. The pH of an aqueous solution of acetylcarnitine is typically around 5.2.

-